molecular formula C27H36FN5O6 B15200634 (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide

Cat. No.: B15200634
M. Wt: 545.6 g/mol
InChI Key: YEWBLRAJJWIBJY-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dimethylpyrazol moiety, and a piperidinylpropylamino side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzoyl group, and the attachment of the piperidinylpropylamino side chain. Common reagents used in these reactions include fluorobenzoyl chloride, dimethylpyrazole, and 2-methylpiperidine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H36FN5O6

Molecular Weight

545.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide

InChI

InChI=1S/C23H32FN5O2.C4H4O4/c1-16-9-6-7-13-29(16)14-8-12-25-15-20(30)26-23-21(17(2)27-28(23)3)22(31)18-10-4-5-11-19(18)24;5-3(6)1-2-4(7)8/h4-5,10-11,16,25H,6-9,12-15H2,1-3H3,(H,26,30);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YEWBLRAJJWIBJY-WLHGVMLRSA-N

Isomeric SMILES

CC1CCCCN1CCCNCC(=O)NC2=C(C(=NN2C)C)C(=O)C3=CC=CC=C3F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CCCCN1CCCNCC(=O)NC2=C(C(=NN2C)C)C(=O)C3=CC=CC=C3F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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